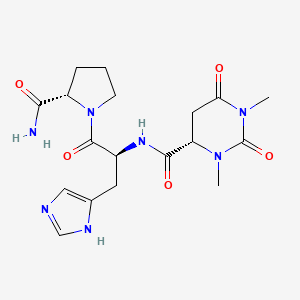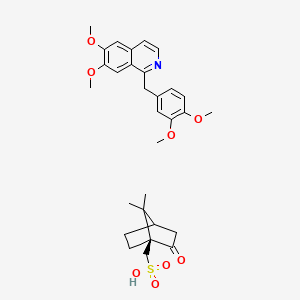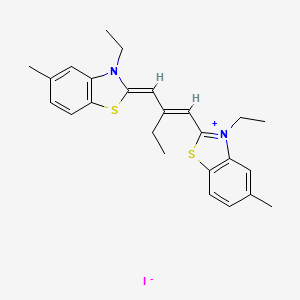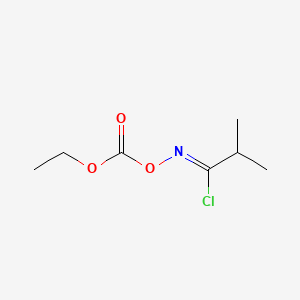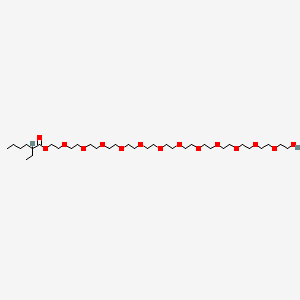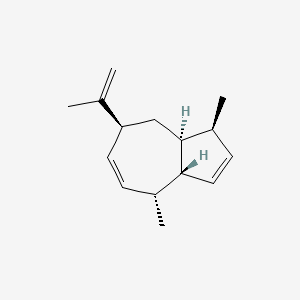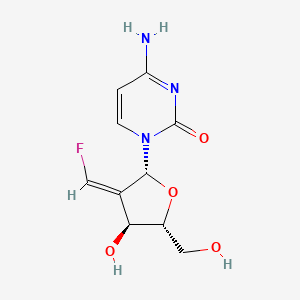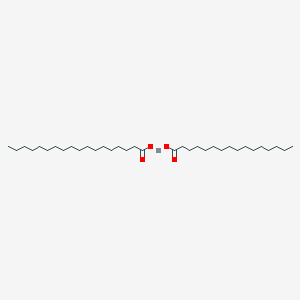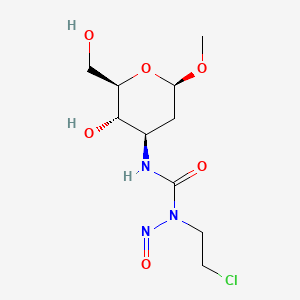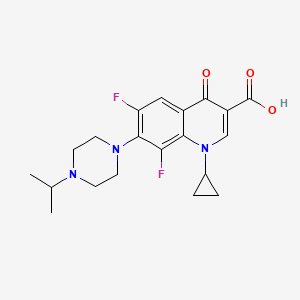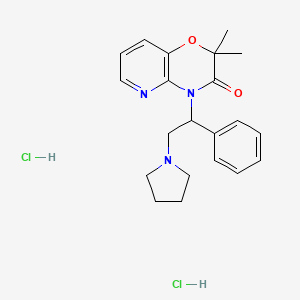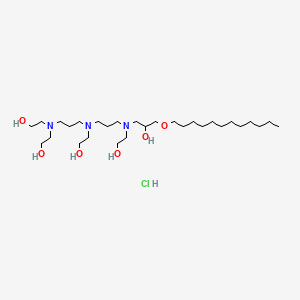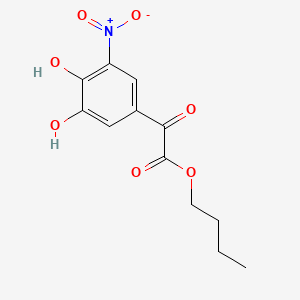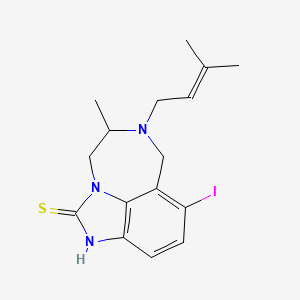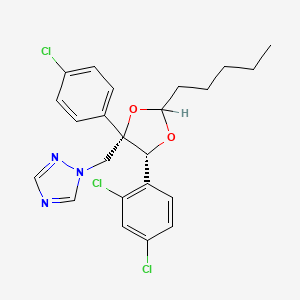
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and triazole derivatives. The reaction conditions may involve:
Catalysts: Such as palladium or copper catalysts.
Solvents: Commonly used solvents include dichloromethane, toluene, or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Medicine
Pharmaceuticals: Used in the development of drugs for treating infections and other diseases.
Industry
Agrochemicals: Component in the formulation of pesticides and herbicides.
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
4-Chlorophenyl Triazole: Shares structural similarities and exhibits comparable properties.
Uniqueness
This compound’s uniqueness lies in its complex structure, which imparts specific biological and chemical properties not found in simpler triazoles. Its multi-functional groups allow for diverse reactivity and applications.
Properties
CAS No. |
107679-90-3 |
|---|---|
Molecular Formula |
C23H24Cl3N3O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-[[(4S,5R)-4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-pentyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C23H24Cl3N3O2/c1-2-3-4-5-21-30-22(19-11-10-18(25)12-20(19)26)23(31-21,13-29-15-27-14-28-29)16-6-8-17(24)9-7-16/h6-12,14-15,21-22H,2-5,13H2,1H3/t21?,22-,23-/m1/s1 |
InChI Key |
OEPXFBFNZDWGDK-XMCWYHTOSA-N |
Isomeric SMILES |
CCCCCC1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCCCCC1OC(C(O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


